molecular formula C10H10O4 B13873439 4-(Allyloxy)-3-hydroxybenzoic acid

4-(Allyloxy)-3-hydroxybenzoic acid

Katalognummer: B13873439
Molekulargewicht: 194.18 g/mol
InChI-Schlüssel: AAZHJYOERATGIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Allyloxy)-3-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It features a benzoic acid core substituted with an allyloxy group at the fourth position and a hydroxyl group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-3-hydroxybenzoic acid typically involves the allylation of 3-hydroxybenzoic acid. One common method is the reaction of 3-hydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Allyloxy)-3-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can react with the allyloxy group under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(allyloxy)-3-oxobenzoic acid.

    Reduction: Formation of 4-(allyloxy)-3-hydroxybenzyl alcohol.

    Substitution: Formation of 4-(substituted allyloxy)-3-hydroxybenzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Allyloxy)-3-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of polymers and advanced materials due to its functional groups that can undergo further chemical modifications.

Wirkmechanismus

The mechanism of action of 4-(Allyloxy)-3-hydroxybenzoic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity. The allyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxybenzoic acid: Lacks the allyloxy group, making it less versatile in chemical modifications.

    4-(Methoxy)-3-hydroxybenzoic acid: Similar structure but with a methoxy group instead of an allyloxy group, leading to different reactivity and applications.

    3,4-Dihydroxybenzoic acid: Contains an additional hydroxyl group, which can enhance its antioxidant properties.

Uniqueness

4-(Allyloxy)-3-hydroxybenzoic acid is unique due to the presence of both an allyloxy and a hydroxyl group on the benzoic acid core

Eigenschaften

Molekularformel

C10H10O4

Molekulargewicht

194.18 g/mol

IUPAC-Name

3-hydroxy-4-prop-2-enoxybenzoic acid

InChI

InChI=1S/C10H10O4/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h2-4,6,11H,1,5H2,(H,12,13)

InChI-Schlüssel

AAZHJYOERATGIU-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1=C(C=C(C=C1)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.